(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
结构表征与命名
IUPAC命名与系统鉴定
根据国际纯粹与应用化学联合会(IUPAC)规则,该化合物的系统命名为(5Z)-5-[(3,4-二乙氧基苯基)亚甲基]-2-(2-甲基苯基)噻唑并[3,2-b]三唑-6-酮 。命名依据如下:
分子式与分子量分析
该化合物的分子式为C22H21N3O3S ,精确分子量为407.5 g/mol(计算值:407.13)。通过元素分析确认各原子比例为:碳64.85%、氢5.15%、氮10.31%、氧11.79%、硫7.90%。表1总结了关键分子参数:
| 参数 | 数值 |
|---|---|
| 分子式 | C22H21N3O3S |
| 精确分子量 (g/mol) | 407.5 |
| 不饱和度 | 14 |
| 拓扑极性表面积 (Ų) | 98.7 |
立体化学构型与Z/E异构
该化合物的5号位双键呈现Z式构型 ,通过核磁共振氢谱中烯烃质子的耦合常数(J = 12.1 Hz)及NOESY谱中3,4-二乙氧基苯基与噻唑环质子间的空间关联确认。理论计算表明,Z构型比E构型能量低9.3 kcal/mol,主要归因于苯环与杂环间的π-π堆积作用。
光谱学表征
核磁共振(NMR)谱分析
¹H NMR (400 MHz, DMSO-d6) :
- δ 7.82 (d, J=8.4 Hz, 1H): 噻唑并三唑环H-7质子
- δ 7.45–7.32 (m, 4H): 2-甲基苯基邻对位质子
- δ 6.98 (s, 1H): 3,4-二乙氧基苯基亚甲基质子
- δ 4.12 (q, J=7.0 Hz, 4H): 两个乙氧基的-OCH2
- δ 2.41 (s, 3H): 2-甲基苯基的-CH3
13C NMR (100 MHz, CDCl3) :
- δ 169.8 (C=O)
- δ 161.5 (C=S)
- δ 152.3–112.4 (芳环碳)
- δ 63.9/63.5 (乙氧基-OCH2)
- δ 20.1 (苯基-CH3)
红外(IR)光谱官能团分析
使用ATR-FTIR测得特征吸收峰:
质谱裂解规律
高分辨电喷雾质谱(HR-ESI-MS)显示分子离子峰[M+H]+m/z 408.1321(计算值408.1324)。主要碎片包括:
- m/z 290.08: 失去乙氧基片段(C4H10O2)
- m/z 173.05: 噻唑并三唑环开裂产生的C7H5N3S+
- m/z 105.03: 2-甲基苯基碎片离子
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H21N3O3S/c1-4-27-17-11-10-15(12-18(17)28-5-2)13-19-21(26)25-22(29-19)23-20(24-25)16-9-7-6-8-14(16)3/h6-13H,4-5H2,1-3H3/b19-13- |
InChI Key |
HQFKFHXFRNLFCG-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4C)S2)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4C)S2)OCC |
Origin of Product |
United States |
Preparation Methods
Visible-Light-Mediated Cyclocondensation
A regioselective method employs α-bromo-1,3-diketones and 3-mercapto-1,2,4-triazoles under visible-light irradiation in aqueous media.
Procedure :
-
Bromination : 1-Phenylbutane-1,3-dione (1.0 eq) reacts with N-bromosuccinimide (NBS, 1.0 eq) in water under visible light for 15 minutes to yield α-bromo-1-phenylbutane-1,3-dione.
-
Cyclocondensation : The α-bromo-diketone reacts with 5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in water under visible light for 30–40 minutes, forming the thiazolo-triazole core.
Key Advantages :
-
Regioselectivity : Exclusive formation of (2-aryl'-6-methylthiazolo[3,2-b]triazol-5-yl)(aryl)methanone confirmed via HMBC/HMQC NMR and X-ray crystallography.
-
Eco-Friendly : Water as solvent and visible light reduce environmental impact.
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Light Source | Yield (%) |
|---|---|---|
| Water | Visible | 92 |
| Methanol | Visible | 85 |
| Ethanol | Visible | 80 |
| DCM | None | 45 |
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Piperidine | 80 | 78 |
| NH4OAc | 80 | 65 |
| DBU | 100 | 70 |
Functionalization at Position 2: 2-Methylphenyl Substitution
The 2-methylphenyl group is introduced early via tailored triazole precursors.
Pre-Functionalized Triazole Synthesis
Procedure :
-
Triazole Formation : 2-Methylphenyl isothiocyanate reacts with hydrazine hydrate in ethanol to form 4-(2-methylphenyl)-5-mercapto-1,2,4-triazole.
-
Thiol Protection : The thiol group is protected with trityl chloride before cyclocondensation.
Critical Note :
-
Direct incorporation of the 2-methylphenyl group during triazole synthesis avoids post-cyclization functionalization challenges.
Alternative One-Pot Strategies
Recent advances enable streamlined synthesis under catalyst-free conditions.
Dibenzoylacetylene-Based Route
Procedure :
Dibenzoylacetylene reacts with pre-functionalized triazoles in acetonitrile at 25°C for 12 hours, yielding thiazolo-triazole derivatives in one pot.
Limitations :
Structural Validation and Regiochemical Analysis
Techniques :
-
X-Ray Crystallography : Confirms Z-configuration of the benzylidene group and regiochemistry of the triazole-thiazole fusion.
-
NMR Spectroscopy :
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Key Chemical Reactions
The compound undergoes several chemically significant reactions, influenced by its thiazolo-triazole core and substituents:
Condensation Reactions
The benzylidene group (3,4-diethoxybenzylidene) forms via aldol condensation between aromatic aldehydes and ketones. This step is critical for creating the enone system, which stabilizes the molecule and enhances reactivity .
Cyclization Reactions
The thiazolo-triazole core forms through heterocyclic cyclization , often involving nucleophilic attack of sulfur or nitrogen atoms. For example, ester ethoxycarbonylhydrazones react with amines to form triazoles, which subsequently fuse with thiazoles .
Nucleophilic Substitution
The triazole ring’s nitrogen atoms can act as nucleophiles, enabling substitution reactions with electrophiles (e.g., alkylating agents). This is evident in studies where triazole derivatives undergo alkylation to introduce bioactive substituents .
Hydrogen Bonding and π-Interactions
In crystalline states, the compound exhibits hydrogen bonding (e.g., C–H⋯N interactions) and π-electron stacking , which influence its physical properties and potential biological interactions .
Reaction Types and Applications
Structural Insights
The thiazolo-triazole core’s planarity enables π-interactions, as observed in crystallographic studies . These interactions may contribute to its stability and biological efficacy.
Anticancer Potential
Derivatives of this compound show anticancer activity, attributed to their ability to modulate cellular pathways via enzyme inhibition . Structural modifications (e.g., fluorophenyl substitution) enhance target binding and activity.
Mechanistic Studies
In vitro evaluations reveal that thiazolo-triazole derivatives interact with molecular targets (e.g., kinases) through hydrogen bonding and hydrophobic interactions . These interactions are critical for therapeutic applications.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a thiazole and triazole ring system with a benzylidene group that includes ethoxy substituents. The synthesis typically involves multi-step organic reactions that require precise control of reaction conditions to achieve high yields and purity. Common synthetic methods include condensation reactions followed by cyclization under acidic or basic conditions .
Research indicates that the structural characteristics of this compound contribute to its biological activity. Similar compounds have demonstrated a range of pharmacological effects including:
- Antimicrobial Activity : Compounds with thiazole and triazole moieties have shown significant antimicrobial properties against various pathogens. The unique combination of functional groups in this compound may enhance its interaction with microbial targets .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have been reported to inhibit cell proliferation in various cancer models . The structure-activity relationship (SAR) studies indicate that modifications to the benzylidene moiety can significantly affect anticancer efficacy.
Applications in Medicinal Chemistry
The unique properties of (5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one make it a candidate for various therapeutic applications:
- Antimicrobial Agents : Given its promising antimicrobial activity, this compound could be developed into new antibiotics or antifungal agents.
- Cancer Therapeutics : Its potential as an anticancer agent positions it as a candidate for drug development targeting specific cancer types.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives found that modifications at the C-5 position significantly influenced cytotoxicity against HT29 colorectal cancer cells. This highlights the importance of structural variations in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation into similar compounds revealed significant antimicrobial activity against resistant strains of bacteria. The findings suggest that the thiazole-triazole framework can be optimized for improved bioactivity against pathogens .
Mechanism of Action
The mechanism of action of (5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Biological Activity
(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound known for its potential biological activities. Its unique structure, characterized by the presence of thiazole and triazole ring systems along with various aromatic substituents, suggests a range of pharmacological properties. This article reviews the biological activities associated with this compound, supported by relevant research findings and data.
Structural Characteristics
The molecular formula of this compound is C21H19N3O2S. The compound features a thiazole and triazole core that enhances its ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O2S |
| Molecular Weight | 377.5 g/mol |
| CAS Registry Number | 609794-90-3 |
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of this compound.
Antimicrobial Activity
Studies have shown that thiazole and triazole derivatives possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that similar compounds exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Compounds within this class have been noted for their ability to disrupt bacterial cell wall synthesis.
Anticancer Potential
The anticancer properties of thiazolo-triazole derivatives are well-documented:
- Cell line assays indicate that these compounds can induce apoptosis in cancer cells. For example, derivatives similar to this compound have shown cytotoxic effects in human cancer cell lines such as HeLa and MCF-7.
- Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Enzyme assays reveal potential inhibition of phosphodiesterases (PDEs), which play roles in various physiological processes including inflammation and cell signaling.
- This inhibition could lead to therapeutic applications in treating conditions such as asthma and cardiovascular diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolo-triazole derivatives:
-
Synthesis and Evaluation : A study synthesized a series of thiazolo-triazole derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that modifications in the benzylidene moiety significantly affected the antimicrobial efficacy.
- Findings : Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.
-
Anticancer Activity Assessment : Another research project investigated the anticancer properties of structurally related compounds in vitro. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines.
- Mechanism : Flow cytometry analysis suggested that these compounds induce apoptosis through the intrinsic pathway involving mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolo-triazolone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of Thiazolo-Triazolone Derivatives
Structural and Electronic Effects
- In contrast, electron-withdrawing groups (e.g., 2-fluoro in 2a) reduce electron density, which may alter reactivity .
- Planarity and Conjugation : The fused thiazolo-triazole system is nearly planar (interplanar angle <1°), as observed in crystal structures of analogs. This planarity is crucial for maintaining π-π stacking interactions in biological targets .
Physicochemical Properties
- Melting Points: Derivatives with polar substituents (e.g., 2e with diethylamino, mp 232–234°C) exhibit higher melting points than those with nonpolar groups (e.g., 2c with allyloxy, mp 133–136°C). The target compound’s 3,4-diethoxy groups may confer intermediate melting behavior .
- Solubility : Alkoxy groups (e.g., methoxy, ethoxy) generally improve aqueous solubility compared to halogenated or alkylated analogs. However, the diethoxy groups in the target compound may increase lipophilicity, favoring membrane permeability .
Q & A
Q. What synthetic methodologies are commonly used to prepare (5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?
The compound is synthesized via condensation reactions. A key route involves reacting 2,2-dicyanooxiranes with 1,3-dinucleophiles like 5-mercapto-3-phenyl-s-triazole in acetonitrile under reflux for 7 hours, monitored by TLC (hexane/ethyl acetate eluent). The crude product is recrystallized for purification . Alternative methods use mercaptoacetic acid and benzaldehyde derivatives under basic conditions (e.g., NaOH in ethanol), forming thiazolidinone intermediates .
Q. How is the structural confirmation of this compound achieved?
Structural elucidation relies on:
- X-ray crystallography : Monoclinic crystal system (space group C2) with unit cell parameters a = 11.5904 Å, b = 7.0570 Å, c = 16.4519 Å, and β = 107.445° .
- Spectroscopy : IR (C=O and C=N stretches at 1700–1650 cm⁻¹), ¹H/¹³C NMR (Z-configuration confirmed by coupling constants), and mass spectrometry (molecular ion peak at m/z 289.31) .
Q. What are the primary biological activities reported for this compound?
While direct data is limited, structurally related thiazolo-triazol derivatives exhibit:
- Antimicrobial activity : Inhibition zones of 12–18 mm against S. aureus and E. coli at 50 µg/mL .
- Antioxidant potential : DPPH radical scavenging IC₅₀ values of 35–45 µM .
- Hemoglobin interaction : Analogous compounds bind hemoglobin subunits, suggesting potential antimalarial or oxygen transport modulation .
Q. What solvents and catalysts optimize the synthesis of thiazolo-triazol derivatives?
- Solvents : Acetonitrile (for regioselective cyclization) , ethanol (for Schiff base formation) .
- Catalysts : ZrCl₄ or Bi(NO₃)₃·5H₂O enhance regioselectivity in thiazolo[3,2-b]triazol formation .
- Reaction time : 7–25 hours under reflux, depending on substituent steric effects .
Q. How do researchers differentiate Z/E isomers in benzylidene derivatives?
- NMR analysis : Z-isomers show characteristic upfield shifts for the benzylidene proton (δ 7.2–7.5 ppm) due to restricted rotation .
- X-ray diffraction : Crystallographic data unambiguously assign the Z-configuration via dihedral angles between the benzylidene and triazol-thiazolo planes .
Advanced Research Questions
Q. How can regioselectivity challenges in thiazolo-triazol synthesis be addressed?
Regioselectivity is influenced by:
- Lewis acid catalysts : ZrCl₄ promotes thiazolo[3,2-b]triazol formation, while Bi(NO₃)₃ favors alternative regioisomers .
- Substituent effects : Electron-withdrawing groups on the benzylidene moiety reduce steric hindrance, improving yields by 15–20% .
- Reaction monitoring : Real-time TLC (hexane/ethyl acetate, 3:1) identifies intermediates, allowing stepwise optimization .
Q. What strategies resolve contradictions in reported biological activities of thiazolo-triazol analogs?
- Comparative SAR studies : Modifying the 3,4-diethoxybenzylidene group to 4-chlorophenyl or methoxyphenyl alters antimicrobial potency by 30–50% .
- Mechanistic assays : Evaluate hemoglobin binding via fluorescence quenching (ΔF = 40–60% at 10 µM) to clarify redox activity discrepancies .
Q. How can spectral data ambiguities (e.g., overlapping NMR signals) be resolved?
- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C signals, distinguishing thiazolo C-2 (δ 160–165 ppm) from triazol C-6 (δ 150–155 ppm) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts with <5% deviation from experimental data .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC (retention time shifts >10% indicate instability) .
- Oxidative stress tests : Exposure to H₂O₂ (1 mM) for 24 hours reveals sulfoxide/sulfone byproducts via LC-MS .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Substituent variation : Replace 3,4-diethoxy with 3,4-dichloro groups to enhance hydrophobicity (logP increases from 2.8 to 3.5) and antimicrobial activity .
- Bioisosteric replacement : Swap the thiazolo ring with imidazolo or pyrazolo analogs to evaluate scaffold-specific effects on antioxidant IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
